Taprenepag - 752187-80-7

Taprenepag

Catalog Number: EVT-356734
CAS Number: 752187-80-7
Molecular Formula: C24H22N4O5S
Molecular Weight: 478.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Taprenepag isopropyl is a selective agonist of the prostaglandin E2 receptor subtype 2 (EP2). [, , ] It is currently under development as a topical ophthalmic solution for the treatment of glaucoma and ocular hypertension. [, , , , ] Taprenepag isopropyl exerts its therapeutic effects by specifically binding to and activating EP2 receptors, leading to a reduction in intraocular pressure. [, ]

Mechanism of Action

Taprenepag isopropyl exerts its effects by selectively binding to and activating the EP2 receptor. [, , ] Activation of EP2 receptors, which are coupled to the Gs protein, stimulates the production of cyclic adenosine monophosphate (cAMP). [, , ] This increase in cAMP levels is thought to enhance aqueous humor outflow through the uveoscleral pathway, ultimately leading to a reduction in intraocular pressure. [, , ]

Applications

7.1. Glaucoma and Ocular Hypertension Treatment:Taprenepag isopropyl is being investigated as a potential treatment for glaucoma and ocular hypertension. [, , , , ] Clinical trials have demonstrated its ability to effectively reduce intraocular pressure both as monotherapy and in combination with other ocular hypotensive medications such as latanoprost. [, , ]

7.2. Investigating Corneal Effects:Research has focused on understanding the effects of taprenepag isopropyl on the cornea. [, , ] Studies using confocal microscopy have revealed that taprenepag isopropyl can cause transient increases in corneal thickness and anterior stromal reflectivity, which generally resolve after treatment discontinuation. [, ]

7.3. Ciliary Defects and Retinal Degeneration:Recent research has explored the potential of taprenepag isopropyl in addressing ciliary defects associated with genetic conditions like Leber congenital amaurosis type 10 (LCA10) and nephronophthisis. [, ] Preclinical studies have shown that taprenepag isopropyl can promote cilia formation and elongation in cells with CEP290 mutations, the underlying cause of LCA10. [] Furthermore, in animal models, taprenepag isopropyl has shown promise in slowing retinal degeneration and improving light sensitivity. []

Latanoprost

  • Compound Description: Latanoprost is a prostaglandin F2α analog and a commonly prescribed medication for glaucoma. It lowers intraocular pressure (IOP) primarily by increasing uveoscleral outflow of aqueous humor. [, , , , ]
  • Relevance: Latanoprost serves as a vital comparison point for assessing Taprenepag's efficacy. Studies demonstrated that Taprenepag, both as monotherapy and in combination with Latanoprost, effectively lowers IOP, with the combination showing enhanced IOP reduction compared to Latanoprost alone. [, , ] This suggests potential benefits of combined therapy for enhanced IOP control.

Latanoprost Acid

  • Compound Description: Latanoprost acid is the biologically active metabolite of Latanoprost, responsible for its IOP-lowering effects. []
  • Relevance: A nonclinical study investigated the impact of different formulations, including Taprenepag isopropyl with and without benzalkonium chloride, and Xalatan® (a commercial Latanoprost formulation) on the intraocular exposure of their active metabolites, CP-544326 (Taprenepag's active metabolite) and Latanoprost Acid. [] This research helps understand how formulation affects the delivery and efficacy of both Taprenepag and Latanoprost.

Bimatoprost

  • Compound Description: Bimatoprost, another prostaglandin analog, effectively reduces IOP in glaucoma treatment. []
  • Relevance: While not directly compared in these studies, Bimatoprost belongs to the same drug class as Latanoprost and Taprenepag, offering insights into the mechanism of action and potential of prostaglandin analogs in glaucoma treatment. The development of NCX 470, a nitric oxide-donating derivative of Bimatoprost with superior efficacy in animal models, highlights ongoing research in this drug class for improved glaucoma therapies. []

CP-544326

  • Compound Description: CP-544326 is the active metabolite of Taprenepag isopropyl, generated through hydrolysis in the eye. []
  • Relevance: Understanding the conversion of Taprenepag isopropyl to its active metabolite CP-544326 is crucial for determining its efficacy. Studies investigating the impact of different formulations on the intraocular exposure of CP-544326 help optimize Taprenepag's delivery and therapeutic effect. []

Prostaglandin E2 (PGE2)

  • Compound Description: PGE2, an endogenous prostaglandin, exerts various physiological effects by binding to specific prostaglandin E2 receptors (EPs). [, ]
  • Relevance: Taprenepag acts as a selective EP2 receptor agonist, mimicking the actions of PGE2 specifically at the EP2 receptor subtype. This selectivity allows Taprenepag to potentially lower IOP while minimizing side effects associated with activating other EP subtypes. [, , ]

Omidenepag Isopropyl

  • Compound Description: Omidenepag isopropyl is another selective EP2 receptor agonist under investigation for its IOP-lowering properties. []
  • Relevance: Similar to Taprenepag, Omidenepag isopropyl targets the EP2 receptor, highlighting the therapeutic potential of this pathway in managing glaucoma. This highlights a trend in developing selective EP2 agonists for potentially safer and more effective glaucoma treatments. []

Aganepag Isopropyl

  • Compound Description: Aganepag isopropyl, like Taprenepag and Omidenepag isopropyl, is a selective EP2 receptor agonist being explored as a potential glaucoma treatment. []
  • Relevance: The emergence of multiple selective EP2 receptor agonists, including Aganepag isopropyl, underscores the significance of this pathway in IOP regulation and its promise as a target for novel glaucoma therapies. []

ONO-9054

  • Compound Description: ONO-9054 represents a non-selective prostanoid receptor agonist, stimulating both FP and EP3 receptors. []
  • Relevance: In contrast to the selective EP2 agonists, ONO-9054's non-selective action on multiple prostanoid receptors may yield distinct effects on IOP and potentially different side effects. []

Sepetaprost Isopropyl

  • Compound Description: Sepetaprost isopropyl, like ONO-9054, acts as a non-selective prostanoid receptor agonist, targeting both FP and EP3 receptors. []
  • Relevance: Comparing Sepetaprost isopropyl's effects to those of selective EP2 agonists like Taprenepag helps discern the specific contribution of different prostanoid receptors to IOP reduction and potential ocular side effects. []

Evatanepag (CP-533536)

  • Compound Description: Evatanepag, also known as CP-533536, is a synthetic agonist of the EP2 receptor. []
  • Relevance: Cryo-electron microscopy studies utilized Evatanepag alongside Taprenepag to elucidate the binding mechanisms of EP2 agonists and their interaction with the EP2-Gs complex. [] This research deepens the understanding of EP2 receptor activation and informs the design of more targeted and effective EP2 agonists.

Properties

CAS Number

752187-80-7

Product Name

Taprenepag

IUPAC Name

2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C24H22N4O5S/c29-24(30)18-33-22-5-1-4-20(14-22)17-27(34(31,32)23-6-2-11-25-15-23)16-19-7-9-21(10-8-19)28-13-3-12-26-28/h1-15H,16-18H2,(H,29,30)

InChI Key

MFFBXYNKZHTCEY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4

Solubility

Soluble in DMSO

Synonyms

CP 544326; CP-544326; CP544326; Taprenepag; 752187-80-7; PF-0421732 metabolite

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.